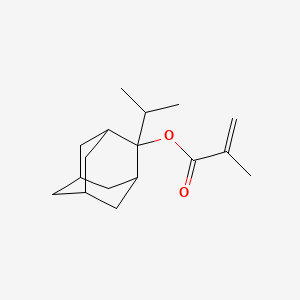

2-Isopropyladamantan-2-yl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-yl-2-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)16(18)19-17(11(3)4)14-6-12-5-13(8-14)9-15(17)7-12/h11-15H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAOPHHNBQIJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477496 | |

| Record name | 2-Isopropyladamantan-2-yl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297156-50-4 | |

| Record name | 2-Isopropyladamantan-2-yl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-2-methacryloyloxyadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyladamantan-2-yl Methacrylate: Properties, Synthesis, and Polymerization Characteristics

For distribution to: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-isopropyladamantan-2-yl methacrylate (iPAdMA), a specialty monomer with significant potential in advanced materials science. The guide details its synthesis, characterization, and polymerization behavior, offering valuable insights for researchers and professionals engaged in the development of novel polymers for applications ranging from advanced photoresists to innovative drug delivery systems. The inclusion of the bulky and rigid isopropyladamantyl group imparts unique thermal and mechanical properties to the resulting polymers, making iPAdMA a monomer of considerable interest.

Introduction

Adamantane-containing polymers have garnered substantial attention due to the unique properties conferred by the rigid, diamondoid structure of the adamantyl moiety. The incorporation of this bulky group into polymer chains can significantly enhance thermal stability, glass transition temperature (Tg), and mechanical strength.[1] this compound (iPAdMA) is a methacrylate monomer featuring a 2-isopropyl-substituted adamantane cage at the ester position. This substitution pattern is expected to provide a distinct balance of steric hindrance and lipophilicity, influencing both the monomer's reactivity and the properties of its corresponding polymers. This guide aims to serve as a detailed resource on the fundamental chemical properties, synthesis, and polymerization of iPAdMA, providing a solid foundation for its application in materials innovation.

Physicochemical Properties of this compound

The core chemical and physical properties of this compound are summarized in the table below. These properties are fundamental to understanding its behavior in chemical reactions and its suitability for various applications.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₆O₂ | [2] |

| Molecular Weight | 262.39 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 38.0 to 42.0 °C | [2] |

| Boiling Point | 329.3 ± 11.0 °C (Predicted) | [2] |

| Density | 1.030 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2-adamantanone. The general synthetic strategy involves the introduction of the isopropyl group at the 2-position of the adamantane core, followed by esterification with a methacrylic acid derivative.

Synthesis of the Precursor: 2-Isopropyladamantan-2-ol

The key intermediate, 2-isopropyladamantan-2-ol, is prepared via a Grignard reaction. This involves the reaction of 2-adamantanone with isopropyl magnesium bromide. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the adamantanone.

Esterification to this compound

The final step is the esterification of 2-isopropyladamantan-2-ol. This can be accomplished through several methods, with the reaction with methacryloyl chloride in the presence of a base being a common and effective approach.[3] The base, typically a tertiary amine like triethylamine, is crucial to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions. Another reported method involves a transesterification reaction with methyl methacrylate catalyzed by a base such as sodium methoxide.[4]

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established methods for the synthesis of similar adamantyl methacrylates.[3][4]

Step 1: Synthesis of 2-Isopropyladamantan-2-ol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 2-adamantanone in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-isopropyladamantan-2-ol.

Step 2: Synthesis of this compound

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-isopropyladamantan-2-ol and triethylamine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of methacryloyl chloride in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound. A Chinese patent suggests purification can also be achieved by cooling a solution of the crude product to -60 to 0 °C to precipitate the final product.[4]

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques. A Chinese patent provides the following 1H NMR data for the compound (400 MHz, C₆D₆): δ=5.506 (1H), 6.511 (1H), 0.885 (6H), 2.008 (3H), 1.074-1.810 (15H).[4] Further characterization would typically include 13C NMR and FT-IR spectroscopy.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to produce poly(this compound). The bulky adamantyl group is expected to significantly influence the polymerization kinetics and the properties of the resulting polymer.

Sources

Introduction: The Role of Bulky Adamantane Structures in Advanced Polymer Science

An In-Depth Technical Guide to 2-isopropyladamantan-2-yl methacrylate: Synthesis, Properties, and Applications

This compound (iPAMA) is a specialized acrylic monomer distinguished by its bulky, three-dimensional adamantane cage structure. This unique molecular architecture is not merely a scientific curiosity; it is a critical design feature that imparts exceptional properties to polymers, making them indispensable in high-technology applications. The adamantane group—a rigid, diamondoid hydrocarbon—provides significant steric hindrance, enhances thermal stability, and increases etch resistance in the resulting polymer chains.[1][2]

The methacrylate functional group provides a readily polymerizable vinyl moiety, allowing iPAMA to be incorporated into polymer backbones using standard polymerization techniques like free-radical polymerization.[1][3] The combination of the polymerizable methacrylate and the robust adamantyl group makes iPAMA a key building block for advanced functional materials, most notably in the formulation of photoresists for 193 nm (ArF) photolithography, a cornerstone of modern semiconductor manufacturing.[1][4] This guide provides a comprehensive overview of the monomer's structure, synthesis, and characterization, and details the properties and applications of its corresponding polymer, poly(this compound).

Physicochemical Properties of the Monomer

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, synthesis, and polymerization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆O₂ | [1][5] |

| Molecular Weight | 262.39 g/mol | [1][5] |

| CAS Number | 297156-50-4 | [5] |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 38.0 to 42.0 °C | [1][5][6] |

| Boiling Point | 329.3 ± 11.0 °C (Predicted) | [1][5][6] |

| Density | 1.030 g/cm³ | [1][5][6] |

| Flash Point | 136 °C | [5] |

Synthesis of this compound: A Protocol-Driven Approach

The synthesis of iPAMA can be achieved through several routes, most commonly via the esterification of 2-isopropyladamantan-2-ol. Below, we detail two authoritative and field-proven methodologies: esterification with methacryloyl chloride and a transesterification reaction.

Method 1: Esterification via Methacryloyl Chloride

This classic method involves the reaction of an alcohol with an acid chloride in the presence of a base to neutralize the HCl byproduct. It is highly effective and generally provides good yields.

Causality Behind Experimental Design:

-

Low Temperature: The reaction is initiated at 0-5°C to control the exothermic reaction between the highly reactive methacryloyl chloride and the alcohol, preventing side reactions.[7]

-

Tertiary Amine Base (e.g., Triethylamine): A non-nucleophilic base is crucial to scavenge the HCl generated during the reaction.[7] This prevents protonation of the alcohol and drives the equilibrium towards the product.

-

Polymerization Inhibitor: Methacrylates can readily self-polymerize, especially when heated or in the presence of radical initiators.[7] Adding a hindered phenol inhibitor like butylated hydroxytoluene (BHT) is a critical self-validating step to ensure monomer stability.[7]

-

Anhydrous Conditions: Methacryloyl chloride is sensitive to moisture and will hydrolyze to methacrylic acid. Therefore, using anhydrous solvents and reagents is essential for high yields.

Experimental Protocol: Synthesis via Methacryloyl Chloride

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Charging: Dissolve 2-isopropyladamantan-2-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in the flask. Add a catalytic amount of BHT (e.g., 200 ppm).

-

Reaction Initiation: Cool the stirred solution to 0°C using an ice bath.

-

Slow Addition: Add methacryloyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Method 2: Transesterification

This alternative route involves the exchange of the alkyl group of an existing ester (like methyl methacrylate) with the more complex 2-isopropyladamantan-2-ol, typically under basic or acidic catalysis.[8]

Causality Behind Experimental Design:

-

Catalyst: An alkali compound, such as sodium methoxide or potassium tert-butoxide, is used to catalyze the nucleophilic attack of the adamantanol on the carbonyl carbon of the methyl methacrylate.[8]

-

Reaction Temperature: The reaction is conducted at elevated temperatures (e.g., 60-80°C) to drive the transesterification equilibrium.[8]

-

Removal of Byproduct: The equilibrium is shifted towards the product by removing the methanol byproduct, often through distillation.

Synthesis Workflow Diagram

Caption: Key synthetic routes to this compound (iPAMA).

Polymerization and Application in Photolithography

The true value of iPAMA is realized upon its polymerization. It is typically copolymerized with other monomers to create terpolymers or other complex polymers used in photoresist formulations.

Free-Radical Polymerization

Polymers containing iPAMA are synthesized via standard free-radical polymerization. The process involves an initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), which thermally decomposes to generate radicals that initiate the polymerization of the methacrylate double bonds.[3]

Caption: General workflow for the free-radical polymerization of iPAMA.

Role in Chemically Amplified Photoresists

Polymers incorporating iPAMA are central to chemically amplified photoresists used in ArF (193 nm) lithography. The bulky 2-isopropyladamantan-2-yl group serves as an acid-labile protecting group.

Mechanism of Action:

-

Exposure: Upon exposure to 193 nm light, a Photo-Acid Generator (PAG) within the resist film decomposes and releases a strong acid (H⁺).

-

Post-Exposure Bake (PEB): During a subsequent heating step, the generated acid catalyzes the cleavage of the bulky adamantyl group from the polymer backbone. This reaction converts the hydrophobic polymer into a hydrophilic one (containing carboxylic acid groups).

-

Development: The solubility difference between the exposed (hydrophilic) and unexposed (hydrophobic) regions allows for selective removal using an aqueous developer, typically tetramethylammonium hydroxide (TMAH), thus creating the desired pattern on the substrate.[9][10]

The adamantyl group's rigidity and high carbon-to-hydrogen ratio contribute significantly to the polymer's resistance to plasma etching, a critical property for transferring the patterned image to the underlying substrate.[2]

Caption: Acid-catalyzed deprotection mechanism of an iPAMA-containing photoresist.

Conclusion

This compound is a sophisticated monomer engineered to meet the stringent demands of advanced manufacturing technologies. Its structure, centered around the rigid adamantane core, provides an exceptional combination of thermal stability, etch resistance, and acid-labile functionality.[1][2] Through well-established synthetic protocols, this monomer can be reliably produced and incorporated into advanced polymers. Its principal application in photoresists for semiconductor lithography highlights its critical role in enabling the fabrication of smaller, more powerful integrated circuits. The continued exploration of adamantane-based polymers promises further innovations in materials science, from high-performance coatings to advanced composites.[1]

References

-

LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]

- Google Patents. (2014). CN104230712A - Method for preparing 2-isopropyl-2-adamantyl acrylate.

-

Veeraiah, M. K. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Scientific & Academic Publishing. Retrieved from [Link]

-

Moselhy, J., et al. (n.d.). Characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cationic nanogels with salmon sperm DNA. ResearchGate. Retrieved from [Link]

- Google Patents. (2019). CN109776311A - The preparation method and device of 2- isopropyl -2- adamantanol (methyl) acrylate.

-

PubMed. (2023). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Oxaadamantane Derivatives. Retrieved from [Link]

-

MDPI. (2023). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Retrieved from [Link]

-

UIV Chem. (n.d.). Methacrylic Acid 2-Isopropyl-2-adamantyl Ester. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? Retrieved from [Link]

-

Semantic Scholar. (2012). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Retrieved from [Link]

-

Dove Medical Press. (n.d.). characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cation. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Installation of the adamantyl group in polystyrene-block-poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separated morphology and dimensions. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2016). Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. Retrieved from [Link]

-

ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]

- Google Patents. (2010). CN101671287A - Adamantane derivative and photosensitive material for photoresist.

Sources

- 1. Manufacturer - Quality Methacrylic Acid 2-Isopropyl-2-adamantyl Ester,297156-50-4,2-Isopropyl-2-adamantyl methacrylate| UIV Chem [riyngroup.com]

- 2. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]

- 3. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]

- 4. CN101671287A - Adamantane derivative and photosensitive material for photoresist - Google Patents [patents.google.com]

- 5. 2-isopropyl-2-adamantyl methacrylate | 297156-50-4 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN109776311A - The preparation method and device of 2- isopropyl -2- adamantanol (methyl) acrylate - Google Patents [patents.google.com]

- 9. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Isopropyladamantan-2-yl Methacrylate: Properties, Synthesis, and Applications in Advanced Materials and Drug Development

This technical guide provides a comprehensive overview of 2-isopropyladamantan-2-yl methacrylate, a unique methacrylate monomer incorporating a bulky, hydrophobic adamantane moiety. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the distinct properties of this compound for the creation of advanced polymers with applications in high-performance materials and biomedical technologies.

Introduction: The Significance of the Adamantane Moiety in Polymer Science

The adamantane cage, a perfectly symmetrical, strain-free tricyclic hydrocarbon, imparts a unique combination of properties when incorporated into polymer structures. Its rigidity, thermal stability, and hydrophobicity make it a valuable building block for materials requiring enhanced performance characteristics. This compound (IPAMA) is a monomer that effectively combines the polymerizable functionality of a methacrylate group with the robust nature of a substituted adamantane core. This strategic combination results in polymers with exceptional thermal resistance, mechanical strength, and tailored solubility, opening avenues for their use in specialized applications ranging from photolithography to innovative drug delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of IPAMA is crucial for its effective application in materials design and synthesis. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 262.39 g/mol | [1][2] |

| Molecular Formula | C₁₇H₂₆O₂ | [1][2] |

| CAS Number | 297156-50-4 | [1][2] |

| Melting Point | 38.0 to 42.0 °C | [1] |

| Boiling Point (Predicted) | 329.3 ± 11.0 °C | [1] |

| Density (Predicted) | 1.030 g/cm³ | [1] |

| LogP (Predicted) | 3.95660 | [1] |

The bulky and hydrophobic nature of the 2-isopropyladamantyl group is a dominant feature of this molecule, influencing its solubility and the properties of its corresponding polymers. This high degree of lipophilicity is a key consideration in its application in drug delivery and biocompatible materials.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of 2-isopropyladamantan-2-ol with methacrylic acid or its derivatives. The following section provides a detailed protocol for its synthesis and outlines the expected characterization data.

Synthetic Workflow

The synthesis of IPAMA can be conceptualized as a two-step process, starting from 2-adamantanone.

Sources

An In-Depth Technical Guide to the Solubility of 2-Isopropyladamantan-2-yl Methacrylate in Common Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-isopropyladamantan-2-yl methacrylate, a bulky, alicyclic methacrylate monomer increasingly utilized in the development of advanced polymers for photoresists, specialty coatings, and biomedical applications. Understanding the solubility of this monomer is critical for its effective handling, polymerization, and formulation. This document outlines the theoretical principles governing its solubility, presents a qualitative solubility profile in a range of common laboratory solvents, and provides detailed, field-proven experimental protocols for determining solubility. This guide is intended for researchers, scientists, and drug development professionals working with adamantane-based monomers and polymers.

Introduction: The Significance of this compound and Its Solubility

This compound is a specialty monomer characterized by its bulky and rigid adamantyl cage and a polymerizable methacrylate group. This unique structure imparts desirable properties to polymers, such as high glass transition temperature (Tg), enhanced thermal stability, and improved etch resistance.[1] The solubility of this monomer is a fundamental physicochemical property that dictates its utility in various applications. Proper solvent selection is paramount for:

-

Homogeneous Polymerization: Achieving uniform reaction kinetics and predictable polymer properties.

-

Formulation and Coating: Ensuring the stability and quality of photoresist and specialty coating formulations.

-

Purification and Handling: Enabling efficient purification processes and safe laboratory handling.

-

Drug Delivery Systems: Controlling the encapsulation and release of active pharmaceutical ingredients in polymer matrices.

This guide provides a detailed exploration of the factors influencing the solubility of this compound and practical methods for its assessment.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamically driven process. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle is governed by the intermolecular forces between the solute and solvent molecules.

Physicochemical Properties of this compound

The solubility of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₂ | [3] |

| Molecular Weight | 262.39 g/mol | [4] |

| Melting Point | 38.0 to 42.0 °C | [3] |

| Boiling Point | 329.3 ± 11.0 °C (Predicted) | [3] |

| Density | 1.030 g/cm³ | [3] |

| LogP | 3.95660 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

The high LogP value indicates a strong preference for nonpolar or lipophilic environments over aqueous ones, suggesting poor solubility in water and good solubility in nonpolar organic solvents.[5][6] The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl and ether oxygens of the methacrylate group) will also influence its interactions with protic and aprotic solvents.

The Adamantyl Moiety's Influence

The adamantane cage is a highly lipophilic and nonpolar hydrocarbon structure.[7] It is practically insoluble in water but readily soluble in nonpolar organic solvents.[7][8] This inherent property of the adamantyl group is a dominant factor in the overall solubility of this compound.

Hansen Solubility Parameters (HSP)

Qualitative Solubility Profile of this compound

Based on its physicochemical properties and the known solubility of structurally similar compounds, a qualitative solubility profile for this compound in a range of common laboratory solvents has been compiled.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Toluene | Aromatic Hydrocarbon | Soluble | The nonpolar aromatic ring of toluene interacts favorably with the adamantyl group. |

| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble / Insoluble | While nonpolar, the small size of hexane may not effectively solvate the bulky monomer. Adamantane itself is soluble in hexane.[8] |

| Dichloromethane | Halogenated Hydrocarbon | Soluble | Its ability to dissolve a wide range of organic compounds suggests it will be a good solvent. |

| Diethyl Ether | Ether | Soluble | The ether functionality and alkyl chains provide a suitable nonpolar environment. |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | Ether | Soluble | A versatile solvent for many polymers and monomers, including adamantyl-containing ones.[11] |

| Acetone | Ketone | Soluble | The carbonyl group can interact with the ester group of the monomer, and its alkyl groups are compatible with the adamantyl cage.[11] |

| Ethyl Acetate | Ester | Soluble | Structurally similar to the monomer's ester group, promoting favorable interactions. |

| Acetonitrile | Nitrile | Sparingly Soluble | The high polarity of the nitrile group may lead to less favorable interactions with the nonpolar adamantyl group. |

| Dimethylformamide (DMF) | Amide | Sparingly Soluble / Insoluble | A highly polar solvent that is less likely to effectively solvate the nonpolar monomer. |

| Polar Protic Solvents | |||

| Methanol | Alcohol | Insoluble | The strong hydrogen bonding network of methanol is not compatible with the nonpolar adamantyl group.[12] |

| Ethanol | Alcohol | Insoluble | Similar to methanol, the hydrogen bonding network makes it a poor solvent for this monomer.[12] |

| Isopropanol | Alcohol | Sparingly Soluble / Insoluble | The larger alkyl group compared to methanol and ethanol may slightly improve solubility, but it is still expected to be a poor solvent.[12] |

| Water | Aqueous | Insoluble | The high LogP value and the nonpolar nature of the adamantyl group lead to very low aqueous solubility.[8] |

Experimental Determination of Solubility

The following protocols provide a robust framework for the experimental determination of the solubility of this compound.

Qualitative Solubility Assessment by Visual Inspection

This method provides a rapid and straightforward determination of whether the monomer is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.[13]

Materials:

-

This compound

-

A range of test solvents

-

Small glass vials with caps (e.g., 4 mL)

-

Spatula

-

Vortex mixer

-

Analytical balance

Protocol:

-

Preparation: Accurately weigh approximately 10 mg of this compound and transfer it to a clean, dry glass vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial. This corresponds to a concentration of 10 mg/mL.

-

Mixing: Cap the vial and vortex the mixture vigorously for 1-2 minutes at room temperature.[14]

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, and the solution is clear and free of any visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears hazy or cloudy.

-

Insoluble: The solid does not appear to dissolve, and the majority of it remains at the bottom of the vial.

-

-

Heating (Optional): If the monomer is not fully soluble at room temperature, gently warm the vial in a water bath to observe the effect of temperature on solubility.[14] Allow the solution to cool to room temperature to check for precipitation.

-

Documentation: Record the observations for each solvent.

Workflow for Visual Solubility Assessment

Caption: Visual workflow for the qualitative assessment of monomer solubility.

Quantitative Solubility Determination (Gravimetric Method)

For a more precise determination of solubility, a gravimetric method can be employed. This involves preparing a saturated solution, evaporating the solvent, and weighing the dissolved solute.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or other sealable glass containers

-

Stir plate and magnetic stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass vials for evaporation

-

Analytical balance

-

Vacuum oven or nitrogen stream for solvent evaporation

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a scintillation vial (e.g., 200 mg in 5 mL).

-

Equilibration: Seal the vial and place it in a constant temperature bath on a stir plate. Stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle.

-

Sample Collection: Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Filtration: Attach a 0.2 µm syringe filter and dispense the filtered saturated solution into a pre-weighed, labeled evaporation vial. Record the exact volume of the filtered solution.

-

Solvent Evaporation: Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the monomer's boiling point.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (mL)

Experimental Workflow for Gravimetric Solubility Determination

Caption: Step-by-step workflow for quantitative gravimetric solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its successful application in advanced material synthesis. Its bulky, nonpolar adamantyl group dictates a preference for nonpolar and moderately polar aprotic solvents, with poor solubility in polar protic solvents like water and alcohols. This guide provides a theoretical framework for understanding these solubility characteristics, a practical qualitative solubility profile, and detailed experimental protocols for its determination. By leveraging this information, researchers and developers can make informed decisions regarding solvent selection, leading to improved process control, formulation stability, and final product performance.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Reichmanis, E., & Novembre, A. E. (1998). Lithographic resists.

-

Solubility of Things. (n.d.). Adamantane. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

- European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.

- DuPont. (n.d.). RESIN SOLUBILITY.

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11075.

- NanoReg. (2016). Procedure for solubility testing of NM suspension.

- Sigma-Aldrich. (n.d.). Polymer and Solvents.

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Tu, Y.-J., Yi, Z.-M., Liao, J., & Song, S.-H. (2012). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Brazilian Journal of Chemical Engineering, 29(2), 363–370.

- USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

-

Solubility of Things. (n.d.). Isopropyl acrylate. Retrieved from [Link]

- Ghasemi, S., Zendehdel, M., & Mohammadi, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17749.

- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Perlovich, G. L., & Volkova, T. V. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. New Journal of Chemistry, 42(20), 17053–17064.

- ChemAxon. (n.d.). Theory of aqueous solubility prediction.

-

Abbott, S. (n.d.). HSP Basics. Retrieved from [Link]

- Organic Syntheses. (n.d.).

-

Abbott, S. (n.d.). HSP Basics. Retrieved from [Link]

- ResearchGate. (2022).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 297156-50-4|this compound|BLD Pharm [bldpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 11. researchgate.net [researchgate.net]

- 12. RESIN SOLUBILITY [worldwin.co.kr]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]

glass transition temperature of poly(2-isopropyladamantan-2-yl methacrylate)

An In-depth Technical Guide to the Glass Transition Temperature of Poly(2-isopropyladamantan-2-yl methacrylate)

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development and advanced materials, understanding the thermal properties of polymers is paramount. The glass transition temperature (Tg) is a critical parameter that dictates the operational range and physical state of a polymeric system. This guide provides a comprehensive exploration of the , a polymer distinguished by its bulky, rigid adamantyl side group. While direct experimental data for this specific polymer is not extensively reported in public literature, this guide synthesizes information from closely related analogs and foundational polymer science principles to provide a robust predictive framework and detailed experimental protocols for its characterization. We will delve into the molecular factors governing the Tg of this unique polymer and present methodologies for its empirical determination.

The Significance of Adamantyl-Containing Polymers

Adamantane, a rigid, diamondoid hydrocarbon, imparts exceptional properties when incorporated into polymer structures. Polymers containing adamantyl moieties are characterized by:

-

High Thermal Stability: The rigid and bulky nature of the adamantyl group restricts segmental motion of the polymer chains, leading to high glass transition temperatures and enhanced thermal stability.[1]

-

Mechanical Robustness: The interlocking of these bulky side groups can significantly increase the strength and modulus of the material.[1]

-

Optical Transparency: Many adamantyl-containing polymers, particularly methacrylates, exhibit excellent optical clarity.[1]

-

Low Dielectric Constant: The hydrocarbon nature of the adamantyl group can lead to materials with low dielectric constants, making them suitable for microelectronics applications.[1]

These properties make adamantyl-containing polymers, such as poly(this compound), highly promising for applications in high-performance optical plastics, photoresists, and as matrices for drug delivery systems where thermal and mechanical stability are crucial.

Understanding the Glass Transition in Bulky Polymethacrylates

The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a viscous, rubbery state.[2] This transition is not a true phase transition in the thermodynamic sense but rather a kinetic phenomenon that occurs over a temperature range. The glass transition temperature (Tg) is the approximate midpoint of this range.

Several molecular factors influence the Tg of a polymer:[3]

-

Chain Flexibility: Polymers with flexible backbones have lower Tg values as less thermal energy is required to induce segmental motion.

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, increase Tg by restricting chain mobility.

-

Pendant Groups: The nature of the side groups plays a critical role.

-

Size and Bulkiness: Large, bulky side groups, like the 2-isopropyladamantan-2-yl group, sterically hinder bond rotation and reduce the free volume, leading to a significant increase in Tg.

-

Flexibility of Pendant Groups: Flexible side chains can act as internal plasticizers, increasing free volume and lowering Tg.

-

In the case of poly(this compound), the exceptionally bulky and rigid adamantyl group attached to the methacrylate backbone is expected to dominate its thermal behavior, resulting in a very high glass transition temperature.

Structural Comparison and Predicted Tg

While specific data for poly(this compound) is scarce, we can draw strong inferences from its close analog, poly(1-adamantyl methacrylate) (PAdMA). Research has shown that the Tg of PAdMA is in the range of 200–244 °C, with the exact value being dependent on the polymer's molecular weight.[4] The addition of an isopropyl group at the 2-position of the adamantyl cage in poly(this compound) is likely to further increase steric hindrance, potentially leading to an even higher Tg.

To provide a broader context, the following table summarizes the glass transition temperatures of various polymethacrylates, illustrating the profound effect of the ester side group.

| Polymer | Repeating Unit | Glass Transition Temperature (Tg) in °C |

| Poly(methyl methacrylate) | -[CH2-C(CH3)(COOCH3)]- | ~105[5][6] |

| Poly(ethyl methacrylate) | -[CH2-C(CH3)(COOCH2CH3)]- | 65 |

| Poly(isopropyl methacrylate) | -[CH2-C(CH3)(COOCH(CH3)2)]- | 81[7] |

| Poly(isobornyl methacrylate) | -[CH2-C(CH3)(COOC10H17)]- | 110[7] |

| Poly(1-adamantyl methacrylate) | -[CH2-C(CH3)(COOC10H15)]- | 200–244[4] |

| Poly(this compound) (Predicted) | -[CH2-C(CH3)(COOC13H21)]- | > 240 |

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through standard free-radical polymerization of the corresponding monomer.

Monomer Structure

Caption: Chemical structure of the this compound monomer.

Polymerization Workflow

The following diagram outlines the typical workflow for the synthesis and purification of the polymer.

Caption: Experimental workflow for the synthesis of poly(this compound).

Detailed Polymerization Protocol

This protocol is based on established methods for the free-radical polymerization of methacrylate monomers.[4]

-

Reactant Preparation:

-

Dissolve this compound (1.0 eq) and azobisisobutyronitrile (AIBN) (0.01 eq) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar. The amount of toluene should be sufficient to fully dissolve the monomer (e.g., 2 M concentration).

-

-

Degassing:

-

Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

-

Polymerization:

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at 70°C and stir for 12-24 hours.

-

-

Isolation and Purification:

-

After cooling to room temperature, dilute the viscous polymer solution with a small amount of toluene if necessary.

-

Slowly add the polymer solution dropwise to a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white solid.

-

Collect the precipitated polymer by vacuum filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the purified polymer in a vacuum oven at 60-80°C to a constant weight.[5]

-

Determination of the Glass Transition Temperature

The glass transition temperature of the synthesized poly(this compound) can be accurately determined using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] The glass transition is observed as a step-like change in the heat capacity, resulting in a shift in the baseline of the DSC thermogram.[9]

DSC Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry polymer into a standard aluminum DSC pan.

-

Crimp the pan with an aluminum lid. An empty, crimped pan will be used as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 280°C) at a controlled rate (e.g., 10 °C/min). This step is crucial to erase the previous thermal history of the polymer.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

-

Second Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min) to above the Tg. The Tg is determined from this second heating scan to ensure a consistent thermal history.

-

-

Data Analysis:

-

The glass transition temperature is typically determined as the midpoint of the inflection in the baseline of the second heating scan's thermogram.

-

Caption: Workflow for the determination of Tg using Differential Scanning Calorimetry (DSC).

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the glass transition. It measures the mechanical properties of a material (storage modulus, E', and loss modulus, E'') as a function of temperature, frequency, or time as it is subjected to an oscillatory force.[10][11]

-

Storage Modulus (E'): Represents the elastic response of the material. It drops significantly in the glass transition region.

-

Loss Modulus (E''): Represents the viscous response. It reaches a maximum at the glass transition.

-

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often reported as the glass transition temperature.

DMA Experimental Protocol

-

Sample Preparation:

-

Prepare a rectangular sample of the polymer with uniform dimensions (e.g., by compression molding or casting a film from solution).

-

-

Instrument Setup:

-

Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever or tensile mode).

-

-

Thermal Program:

-

Heat the sample from room temperature to above the Tg at a slow, controlled rate (e.g., 3 °C/min) while applying a small, sinusoidal strain at a fixed frequency (e.g., 1 Hz).

-

-

Data Analysis:

-

Plot the storage modulus, loss modulus, and tan δ as a function of temperature.

-

The Tg can be identified as:

-

The onset of the drop in the storage modulus (E').

-

The peak of the loss modulus (E'') curve.

-

The peak of the tan δ curve.

-

-

The peak of the tan δ curve is a common and reliable indicator of the glass transition temperature.[11]

Conclusion

Poly(this compound) is a polymer with significant potential for advanced applications owing to the unique properties imparted by its bulky adamantyl side group. While direct experimental values for its glass transition temperature are not widely published, a thorough understanding of polymer structure-property relationships allows for a strong prediction that its Tg will be exceptionally high, likely exceeding 240 °C. This guide provides the necessary theoretical background and detailed, actionable protocols for the synthesis of this polymer and the empirical determination of its glass transition temperature using DSC and DMA. The methodologies outlined herein are designed to be self-validating and provide the robust characterization required for materials research and development.

References

- Zhu, X., et al. (2011). Effect of adamantyl methacrylate on the thermal and mechanical properties of thermosensitive poly(N-isopropylacrylamide) hydrogels. Journal of Applied Polymer Science.

- Gaur, U., Lau, S., Wunderlich, B. B., & Wunderlich, B. (n.d.). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. VI. Acrylic Polymers. National Institute of Standards and Technology.

- Request PDF: Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. (n.d.).

- Thermal Transitions of Homopolymers: Glass Transition & Melting Point. (n.d.). Sigma-Aldrich.

- Dependence of the glass transition temperature (T g ) on the M n of PAdMA (mm/mr/rr¼4/27/69). (n.d.).

- (PDF) Glass-Transition Temperature and Characteristic Temperatures of α Transition in Amorphous Polymers Using the Example of Poly(methyl methacrylate). (n.d.).

- DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. (2017).

- What factors affect the glass transition temper

- Figure 8. DSC thermograms for poly(urethane-methacrylate) copolymers... (n.d.).

- 2-Isopropyladamantan-2-yl methacryl

- (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. (n.d.).

- DMA analysis of the structure of crosslinked poly(methyl methacryl

- GLASS TRANSITIONS in POLY(METHACRYL

- Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (2021). PMC - NIH.

- DMA analysis of the structure of crosslinked poly(methyl methacryl

- High Glass Transition Temperatures of Poly (Methyl Methacrylate) Prepared by Free Radical Initiators (Etc.) (Z-Library) | PDF | Differential Scanning Calorimetry. (n.d.). Scribd.

- Certain Investigations on the Formulation and Characterization of Polystyrene / Poly(methyl methacryl

- Glass Transition Temperature (Tg) of Polymers. (n.d.). Protolabs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. protolabs.com [protolabs.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

adamantane-based monomers for photoresist applications.

An In-depth Technical Guide to Adamantane-Based Monomers for Advanced Photoresist Applications

Abstract

The relentless miniaturization in the semiconductor industry necessitates the development of advanced photosensitive materials, or photoresists, capable of defining increasingly smaller features with high fidelity. As lithography has progressed to shorter wavelengths, such as 193 nm (ArF), Extreme Ultraviolet (EUV), and Electron Beam (EB), traditional polymer platforms have proven inadequate due to issues of optical absorbance and poor plasma etch resistance. Adamantane, a rigid, diamondoid hydrocarbon, has emerged as a critical building block in the design of next-generation photoresist polymers. Its unique combination of a bulky, three-dimensional structure, high carbon-to-hydrogen ratio, and thermal stability provides a robust scaffold for creating monomers that impart exceptional properties to photoresist formulations. This guide provides a comprehensive technical overview of adamantane-based monomers, covering their synthesis, the properties they confer to polymers, their role in chemically amplified resist mechanisms, and their performance in high-resolution lithographic applications.

The Imperative for Adamantane in Modern Lithography

Historically, photoresist technology has evolved in lockstep with the light sources used for patterning. I-line (365 nm) lithography utilized novolak resins, while the transition to Deep UV (248 nm) was enabled by poly(4-hydroxystyrene) (PHS) based systems. However, the aromatic nature of these polymers results in high optical absorption at the 193 nm wavelength of ArF excimer lasers, rendering them unsuitable for this and future lithographic technologies. This challenge spurred the investigation into new polymer platforms, with a primary focus on alicyclic hydrocarbon compounds like adamantane.[1]

The incorporation of adamantane into photoresist polymers addresses several critical performance requirements for advanced lithography:[2]

-

High Etch Resistance: The patterning of a substrate relies on the photoresist acting as a durable mask during plasma etching processes. Adamantane's cage-like structure is composed of three fused cyclohexane rings, giving it a high carbon density and a high carbon-to-hydrogen ratio.[3][4] This inherently robust structure provides superior resistance to plasma etching compared to more linear or aromatic polymers.[5][6] The improvement in etch resistance allows for the use of thinner resist films, which is crucial for preventing pattern collapse at high aspect ratios.[7]

-

Optical Transparency: Adamantane's saturated, non-aromatic structure ensures high transparency at wavelengths below 200 nm, a fundamental requirement for 193 nm and EUV lithography.[8][5]

-

Thermal Stability: The rigidity and bulkiness of the adamantane moiety significantly increase the glass transition temperature (Tg) of the resulting polymer.[4][9] A high Tg is essential for maintaining the dimensional stability of the patterned features during the post-exposure bake (PEB) and subsequent processing steps.[10]

-

Solubility Control: Adamantane derivatives can be functionalized with acid-labile groups, which serve as the basis for the "solubility switch" mechanism in chemically amplified resists. The bulky nature of the adamantyl group itself enhances the solubility difference between the protected (unexposed) and deprotected (exposed) states of the polymer.[4]

Synthesis of Adamantane-Based Monomers

The versatility of adamantane chemistry allows for the synthesis of a wide array of polymerizable monomers, typically (meth)acrylates, which can be tailored for specific photoresist properties. These monomers often feature an adamantyl group that serves as either a robust, etch-resistant backbone component or as a bulky, acid-cleavable protecting group.

A common synthetic strategy involves functionalizing an adamantane core, such as 1-adamantanol or adamantanone, and subsequently esterifying it with acryloyl chloride or methacryloyl chloride.

Experimental Protocol: Synthesis of an Adamantane-Containing Acrylate Monomer

This protocol outlines a representative multi-step synthesis for a photoresist resin monomer incorporating an adamantane structure, based on established methodologies.[6]

Step 1: Acrylation of 1,3-Diacetyl-5-Adamantanol

-

Under an inert nitrogen atmosphere, dissolve 1,3-diacetyl-5-adamantanol (21 mmol) and triethylamine (63 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add a solution of acryloyl chloride (22 mmol) in 20 mL of THF dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and continue stirring for 5 hours.

-

Remove the solvent under vacuum. Add 50 mL of ethyl acetate and wash with 10 mL of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic phase. Extract the aqueous phase three times with 50 mL portions of ethyl acetate.

-

Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield the acrylated adamantane intermediate.

Step 2: Introduction of Fluoroalcohol Moiety

-

In a separate flask under nitrogen, dissolve 1,1,1,3,3,3-hexafluoro-2-isopropanol (38 mmol) in 35 mL of anhydrous THF and cool to -78°C.

-

Slowly add n-butyllithium (1.6 M in hexane, 48 mL) to form the lithium salt.

-

Slowly add a solution of the acrylated adamantane intermediate from Step 1 (19 mmol) in 40 mL of THF to the reaction mixture.

-

Stir the solution at 5°C for 5 hours.

-

Quench the reaction by adding 20 mL of 1 M dilute hydrochloric acid.

-

Extract the product three times with 25 mL portions of ethyl acetate and process similarly to Step 1 to isolate the fluoroalcohol-functionalized intermediate.

Step 3: Final Ring-Closing Reaction

-

Under the catalysis of a cation exchange resin, react the intermediate from Step 2 with a ketone or aldehyde (e.g., cyclohexanone) to induce a ring-closing reaction.

-

This final step forms the target monomer, which incorporates the adamantane structure, a polymerizable acrylate group, and functional groups designed to enhance solubility and resolution.

The Role of Adamantane in Chemically Amplified Resists (CARs)

Modern photoresists for DUV and EUV lithography operate via a mechanism known as chemical amplification.[8][11] This process provides the high sensitivity required for high-throughput manufacturing. A chemically amplified resist (CAR) formulation consists of:

-

An adamantane-containing polymer with acid-labile protecting groups.

-

A Photo-Acid Generator (PAG).

-

A casting solvent.

-

(Optional) A quencher base to control acid diffusion.[12]

The adamantyl group plays a dual role in this system. It provides foundational etch resistance and can also be functionalized to act as a bulky, acid-labile protecting group.[11]

The lithographic process proceeds as follows:

-

Exposure: Upon exposure to high-energy photons (e.g., 193 nm), the PAG decomposes and generates a strong acid.

-

Post-Exposure Bake (PEB): The wafer is heated, providing the thermal energy for the generated acid to act as a catalyst. The acid cleaves the acid-labile groups (e.g., a tert-butyl ester or an adamantyl ester) attached to the polymer backbone. This deprotection reaction renders the polymer soluble in an aqueous alkaline developer.

-

Catalytic Nature: A single acid molecule can catalyze hundreds or thousands of deprotection reactions, "amplifying" the initial photochemical event.[11] This is the key to the high sensitivity of CARs.

-

Development: The exposed regions of the resist are washed away by the developer, leaving a positive-tone image of the mask.

Performance Characteristics and Evaluation

The performance of a photoresist is judged by its resolution, sensitivity, line-edge roughness (LER), and etch resistance. Adamantane-based systems have demonstrated significant advancements in these areas, particularly in balancing etch resistance with lithographic performance.

Plasma Etch Resistance

The etch resistance of a polymer is often correlated with empirical parameters like the Ohnishi number, which relates to the ratio of total atoms to carbon atoms in the polymer.[7] A lower Ohnishi number generally indicates better etch resistance. Due to its high carbon content, adamantane significantly improves the etch durability of methacrylate-based polymers.

| Polymer / Material | Etch Chemistry | Relative Etch Rate (Normalized to PHS=1.0) | Ohnishi Parameter | Reference |

| Poly(hydroxystyrene) - PHS | Oxygen Plasma | 1.00 | 2.43 | [7] |

| Poly(methyl methacrylate) - PMMA | Oxygen Plasma | ~1.5 - 1.8 | 5.00 | [7] |

| Adamantane-Methacrylate Copolymer | Oxygen Plasma | ~1.1 - 1.3 | Lower than PMMA | [11] |

| Adamantane-based Molecular Glass | Not Specified | High Resistance Confirmed | Not Specified | [5] |

Table 1: Comparative etch resistance of adamantane-containing polymers against standard photoresist materials.

Thermal and Lithographic Properties

The incorporation of adamantane provides a significant boost in thermal stability and has enabled the formulation of resists that achieve high resolution. Researchers have synthesized acrylic terpolymers with various adamantyl methacrylate derivatives to study their performance under ArF, EUV, and EB radiation.[1][13] Molecular glass resists, which are low-molecular-weight amorphous materials, based on adamantane have also shown promise, demonstrating good thermal resistance and film-forming properties.[5][10]

| Resist Type | Key Adamantane Monomer | Exposure Source | Resolution Achieved | Sensitivity (Dose) | Key Properties | References |

| Acrylic Terpolymer | Dihydroxyadamantyl Methacrylate (DHAdMA) | EB | 100 nm L/S | 30 µC/cm² | Monomers with OH groups enhance resolution. | [1] |

| Molecular Glass | AD-10Boc | EB | 21 nm L/S (Negative Tone) | 50 µC/cm² | Tg of 80.6°C; functions as a dual-tone resist. | [10] |

| Molecular Glass | Tripodal Adamantane Core | Not Specified | 200 nm L/S | High Sensitivity | Tg > 120°C; high plasma etch resistance. | [5] |

| Acrylic Terpolymer | Adamantyl Methacrylate | ArF, EUV, EB | Comparison Study | Varies with source | Performance characteristics evaluated across different radiation types. | [13] |

Table 2: Summary of lithographic performance for various adamantane-based photoresist systems.

Future Outlook

Adamantane-based monomers are firmly established as a cornerstone of 193 nm and emerging lithographic technologies. The ongoing research focuses on several key areas:

-

Molecular Glass Resists: Moving from polymers to well-defined, low-molecular-weight adamantane-based molecules can reduce stochastic variations that contribute to LER.[10]

-

EUV Applications: The fundamental challenge for EUV resists is maximizing photon absorption while maintaining high resolution and low LER. The high etch resistance of adamantane allows for the use of ultra-thin resist films, which is advantageous for EUV.[1]

-

Novel Functionalization: Synthesizing new adamantane derivatives with unique acid-labile groups or polar moieties is a continuous effort to fine-tune the balance between sensitivity, resolution, and process stability.[3][6]

The unique and highly tunable properties of adamantane ensure that it will remain a critical component in the development of advanced materials, enabling the semiconductor industry to continue on its path of innovation.

References

- Title: Adamantane based molecular glass photoresists for sub-200 nm lithography. Source: Google Patents (WO2007094784A1).

-

Title: Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures. Source: ResearchGate. URL: [Link]

- Title: Adamantane derivative and photosensitive material for photoresist. Source: Google Patents (CN101671287A).

- Title: Photoresist resin monomer with adamantane structure and synthesis method thereof. Source: Google Patents (CN112679462A).

-

Title: Adamantane in Drug Delivery Systems and Surface Recognition. Source: PMC - NIH. URL: [Link]

-

Title: Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. Source: ResearchGate. URL: [Link]

-

Title: A novel dual-tone molecular glass resist based on adamantane derivatives for electron beam lithography. Source: Journal of Materials Chemistry C (RSC Publishing). URL: [Link]

-

Title: Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Source: Chemical Science (RSC Publishing). URL: [Link]

-

Title: Properties of Photoresist Polymers. Source: ResearchGate. URL: [Link]

-

Title: Evaluation of adamantane derivatives for chemically amplified resist – a comparison between ArF, EUV and EB. Source: SPIE Digital Library. URL: [Link]

-

Title: Novel Etch-Resistant Molecular Glass Photoresist Based on Pyrene Derivatives for Electron Beam Lithography. Source: ACS Omega. URL: [Link]

-

Title: Adamantane-Containing Polymers. Source: The Aquila Digital Community, University of Southern Mississippi. URL: [Link]

-

Title: Photoresist etch resistance enhancement using novel polycarbocyclic derivatives as additives. Source: ResearchGate. URL: [Link]

-

Title: Introduction to Chemically Amplified Photoresists. Source: C.L. Henderson Group, Georgia Institute of Technology. URL: [Link]

-

Title: Properties of Photoresist Polymers. Source: Semantic Scholar. URL: [Link]

-

Title: Organic Materials Challenges for 193 nm Imaging. Source: Accounts of Chemical Research. URL: [Link]

-

Title: Colorless polyimides derived from adamantane-containing diamines. Source: Polymer Chemistry (RSC Publishing). URL: [Link]

-

Title: Evaluation of adamantane derivatives for chemically amplified resist: a comparison between ArF, EUV, and EB exposures. Source: SPIE Digital Library. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101671287A - Adamantane derivative and photosensitive material for photoresist - Google Patents [patents.google.com]

- 4. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 5. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]

- 6. CN112679462A - Photoresist resin monomer with adamantane structure and synthesis method thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A novel dual-tone molecular glass resist based on adamantane derivatives for electron beam lithography - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

The Adamantyl Group in Methacrylate Polymers: A Technical Guide to Enhancing Polymer Performance

Foreword: The Diamondoid Advantage in Polymer Chemistry

In the relentless pursuit of advanced materials with superior performance characteristics, polymer scientists and drug development professionals are increasingly turning their attention to the incorporation of unique molecular architectures. Among these, the adamantyl group, a rigid, bulky, and highly stable diamondoid hydrocarbon, has emerged as a transformative moiety in the realm of methacrylate polymers. Its distinctive three-dimensional cage-like structure imparts a remarkable suite of properties to the polymer backbone, leading to significant enhancements in thermal stability, mechanical strength, and etch resistance. This technical guide provides an in-depth exploration of the function of adamantyl groups in methacrylate polymers, from the fundamental principles governing their synthesis and characterization to their cutting-edge applications in photolithography and targeted drug delivery.

The Adamantane Moiety: A Unique Building Block

Adamantane (C₁₀H₁₆) is a tricyclic alkane with a molecular structure that can be described as the fusion of three cyclohexane rings in a strain-free, chair conformation. This unique arrangement, reminiscent of a diamond lattice, results in a molecule with exceptional thermal and chemical stability. The adamantyl group, the functional derivative of adamantane, acts as a bulky pendant group when incorporated into a polymer chain, profoundly influencing the material's macroscopic properties.

Synthesis and Polymerization of Adamantyl Methacrylates

The journey to harnessing the benefits of the adamantyl group begins with the synthesis of the adamantyl methacrylate (ADMA) monomer, followed by its polymerization, often in conjunction with other monomers like methyl methacrylate (MMA).

Synthesis of 1-Adamantyl Methacrylate (ADMA) Monomer

A common and effective method for synthesizing 1-adamantyl methacrylate is through the acylation of 1-adamantanol with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[1]

Experimental Protocol: Synthesis of 1-Adamantyl Methacrylate

-

Reaction Setup: In a 250-mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7.60 g of 1-adamantanol and 15.18 g of triethylamine in 100 mL of anhydrous tetrahydrofuran (THF).

-

Stirring: Stir the solution at 25°C for 2 hours to ensure complete dissolution and mixing.

-

Addition of Methacryloyl Chloride: Slowly add 10.45 g of methacryloyl chloride dropwise to the solution over a period of 10 minutes. An exothermic reaction may be observed.

-

Reaction: Allow the mixture to react overnight at 25°C with continuous stirring.

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with deionized water in a separatory funnel.

-

Separate the organic phase.

-

-

Purification: The crude product can be further purified by distillation under reduced pressure to yield pure 1-adamantyl methacrylate.[2]

Caption: Free-Radical Copolymerization of ADMA and MMA.

Characterization of Adamantyl-Containing Methacrylate Polymers

A thorough characterization of the synthesized polymers is crucial to confirm their structure and evaluate their properties.

Experimental Protocols: Polymer Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of characteristic functional groups in the monomer and the resulting polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical structure and composition of the polymer.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. [1][3]* Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) of the polymer, which is a key indicator of its thermal properties. A typical procedure involves heating the sample under a nitrogen atmosphere at a scan rate of 10°C/min. [3]* Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. Samples are typically heated in a nitrogen or air atmosphere from ambient temperature to around 700°C at a heating rate of 10°C/min. [1]* Tensile Testing: Measures the mechanical properties of the polymer, such as tensile strength and modulus, typically following ASTM D3039 standards. [4]

Enhanced Properties of Adamantyl Methacrylate Polymers

The incorporation of the adamantyl group as a pendant moiety on the methacrylate backbone leads to a dramatic improvement in several key polymer properties. This enhancement is primarily due to the bulky and rigid nature of the adamantyl cage, which restricts the rotational motion of the polymer chains.

Thermal Properties

Adamantyl-containing methacrylate polymers exhibit significantly higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to their non-adamantyl counterparts like poly(methyl methacrylate) (PMMA).

| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td) (°C) |

| PMMA | ~105 [5][6] | ~290 (in N₂) [7] |

| P(ADMA) | ~195 [3] | >330 [1] |

| P(ADMA-co-MMA) | 116 - 133 (increases with ADMA content) | >340 [8] |

| P(ADMA-b-PMMA) | 222 (ADMA block), 144 (MMA block) [9] | - |

Note: Specific values can vary depending on molecular weight, tacticity, and measurement conditions.

Mechanical Properties

The rigidity of the adamantyl group also translates to enhanced mechanical strength. Copolymers of ADMA and MMA have shown improved tensile strength compared to pure PMMA. [1]

Etch Resistance

In microfabrication processes, particularly for photolithography, the resistance of a polymer to plasma etching is critical. The high carbon-to-hydrogen ratio of the adamantyl group significantly improves the etch resistance of methacrylate polymers, making them suitable for use in advanced photoresists. [10]

Optical and Dielectric Properties

Adamantyl methacrylate polymers can also offer improved optical properties. They generally exhibit high transparency in the UV-visible region (>95%) and can have a higher refractive index (1.51–1.52) compared to PMMA. [1]Furthermore, the bulky adamantyl group can increase the free volume within the polymer, leading to a lower dielectric constant.

Applications in Advanced Technologies

The unique combination of properties imparted by the adamantyl group makes these methacrylate polymers highly valuable in several high-technology fields.

Photoresists for 193 nm Lithography

One of the most significant applications of adamantyl methacrylate polymers is in the formulation of photoresists for 193 nm argon fluoride (ArF) excimer laser lithography, a cornerstone of modern semiconductor manufacturing. In these chemically amplified resists, the adamantyl group serves multiple crucial functions:

-

Etch Resistance: As mentioned, the high carbon density of the adamantyl moiety provides the necessary resistance to the plasma etching processes used to transfer the patterned image to the underlying substrate. [10]* Transparency at 193 nm: Methacrylate polymers containing adamantane are transparent at the 193 nm wavelength, which is essential for the light to penetrate the resist and induce the desired photochemical reaction.

-

Deprotection Chemistry: The adamantyl group often acts as an acid-labile protecting group. Upon exposure to 193 nm light, a photoacid generator (PAG) releases an acid, which then catalytically cleaves the bond connecting the adamantyl group to the polymer backbone during a post-exposure bake (PEB). This deprotection reaction changes the solubility of the exposed regions of the resist in a developer solution, allowing for the formation of the desired pattern. The bulky nature of the adamantyl group can influence the diffusion of the photoacid, impacting the resolution and line-edge roughness of the final features. [11][12]